molecular formula C7H5F3N2O B14854188 4-Amino-3-(trifluoromethyl)picolinaldehyde

4-Amino-3-(trifluoromethyl)picolinaldehyde

Cat. No.: B14854188
M. Wt: 190.12 g/mol
InChI Key: ZUQKYYNWIVQKJL-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)picolinaldehyde: is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(trifluoromethyl)picolinaldehyde can be achieved through several methodsThis can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst . The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: 4-Amino-3-(trifluoromethyl)picolinic acid.

    Reduction: 4-Amino-3-(trifluoromethyl)picolinalcohol.

    Substitution: Various amides or secondary amines depending on the substituent used.

Scientific Research Applications

4-Amino-3-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-3-(trifluoromethyl)phenol
  • 4-Amino-3-(trifluoromethyl)benzoic acid
  • 4-Amino-3-(trifluoromethyl)pyridine

Comparison: 4-Amino-3-(trifluoromethyl)picolinaldehyde is unique due to the presence of both an aldehyde and an amino group on the same pyridine ring, which allows for a diverse range of chemical reactions and applications.

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

4-amino-3-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6-4(11)1-2-12-5(6)3-13/h1-3H,(H2,11,12)

InChI Key

ZUQKYYNWIVQKJL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C(F)(F)F)C=O

Origin of Product

United States

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